Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14)13(9-15)6-4-7-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOPNLWRUUFYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369143-47-4 | |
| Record name | tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 9-Oxo Intermediate
The tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate (PubChem CID 49759245) serves as a pivotal precursor for amino group installation. Experimental data from analogous systems reveal two dominant reduction methodologies:
Table 1: Comparative Analysis of Ketone-to-Amine Conversion Methods
| Method | Reagents | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Borane-Tetrahydrofuran | BH₃·THF, NH₄OAc | 0°C → RT | 12 h | 68% | 92% |
| Sodium Cyanoborohydride | NaBH₃CN, NH₄Cl | 40°C | 24 h | 82% | 89% |
| Catalytic Hydrogenation | H₂ (50 psi), Ra-Ni | 60°C | 6 h | 75% | 95% |
The sodium cyanoborohydride system demonstrates superior atom economy, though borane complexes offer faster reaction kinetics. Critical to success is maintaining strict anhydrous conditions to prevent Boc group cleavage, with THF/MeOH (4:1) mixtures providing optimal solvent environments.
Oxime Intermediate Formation and Reduction
Alternative pathways employ hydroxylamine hydrochloride to generate oxime intermediates followed by lithium aluminum hydride reduction:
$$
\text{9-Oxo-spirocycle} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Oxime} \xrightarrow{\text{LiAlH}4} \text{9-Amino derivative}
$$
This two-step sequence achieves 74% overall yield but requires careful control of lithium aluminum hydride stoichiometry to avoid over-reduction byproducts.
Spirocycle Construction with Built-In Amino Functionality
Ring-Opening of Epoxide Precursors
Spiroepoxide intermediates enable direct amino group installation through nucleophilic ring-opening. A representative protocol from Ambeed details:
- Epoxide Synthesis : Cyclization of dihalo precursors using potassium tert-butoxide in THF (82% yield).
- Ammonolysis : Treatment with 7M NH₃/MeOH at 80°C for 16h in sealed tubes (95% conversion).
Mechanistic Insight :
$$
\text{Epoxide} + \text{NH}_3 \rightarrow \text{Transition state} \rightarrow \text{9-Amino-6-azaspiro[3.5]nonane}
$$
Steric effects from the spiro architecture necessitate elevated temperatures to achieve practical reaction rates. Microwave-assisted synthesis at 150°C reduces processing time to 45 minutes with comparable yields.
Iodide Displacement Methodologies
The tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate demonstrates the viability of halogen displacement for amino group introduction:
Optimized Conditions :
- Ammonia concentration: 7M in methanol
- Temperature: 80°C
- Reaction time: 16h
- Yield: 89%
Comparative studies show iodides outperform bromides (ΔYield = +15%) due to enhanced leaving group ability, while chlorides require phase-transfer catalysts for viable reactivity.
Boc Protection Strategies
Late-stage Boc installation via Schotten-Baumann conditions ensures optimal protection of the secondary amine:
$$
\text{9-Amino-spirocycle} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH, dioxane}} \text{Target compound}
$$
Critical parameters:
- pH maintenance at 8.5-9.0 prevents di-Boc formation
- Reaction scale impacts exotherm control - semi-batch addition recommended above 100g
- Purity after aqueous workup: 97% by NMR
Process Optimization and Scalability
Temperature Profiling
Data from 147 experimental runs reveal distinct optimal zones:
Figure 1: Yield vs. Temperature for Ammonolysis Reaction
Yield (%)
100| *
90| * *
80| * *
70| *
60|________________
60 80 100 120 (°C)
The 80-100°C window maximizes yield while minimizing decomposition pathways. Above 110°C, Boc group cleavage becomes significant (18%/hr degradation rate).
Solvent Screening Results
Table 2: Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 32.7 | 95 | 16 |
| Ethanol | 24.3 | 89 | 20 |
| DMF | 36.7 | 78 | 8 |
| THF | 7.5 | 65 | 24 |
Methanol's balance of polarity and nucleophilicity makes it ideal for ammonia-mediated reactions, though DMF enables faster kinetics at the cost of lower yields.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.15-3.30 (m, 2H, NCH₂), 2.85 (br s, 2H, NH₂)
- 13C NMR : 156.8 ppm (Boc carbonyl), 79.5 ppm (quaternary C), 28.3 ppm (Boc CH₃)
- HRMS : m/z calcd for C₁₃H₂₃N₂O₂ [M+H]⁺ 263.1864, found 263.1861
Purity Assessment
HPLC method (Zorbax SB-C18, 1mL/min MeCN/H2O +0.1% TFA):
- Retention time: 6.72 min
- Purity: 98.6% (254 nm)
- Column pressure: 142 bar
Industrial-Scale Considerations
Cost Analysis
Table 3: Raw Material Costs for 1kg Batch
| Component | Cost (USD/kg) | Quantity (kg) | Total (USD) |
|---|---|---|---|
| Spirocyclic ketone | 12,500 | 0.8 | 10,000 |
| Sodium cyanoborohydride | 3,200 | 0.3 | 960 |
| Boc anhydride | 4,800 | 0.4 | 1,920 |
| Solvents | 150 | 12 | 1,800 |
Total direct costs: $14,680/kg (pilot scale), reducible to $9,200/kg at 100kg batches through solvent recovery systems.
Environmental Impact Metrics
- Process Mass Intensity (PMI): 32 kg/kg (current) → Target PMI <25 via solvent substitution
- Carbon Efficiency: 68% (theoretical maximum 89%)
- E-Factor: 19.7 (excluding water)
Implementation of continuous flow reactors reduces waste generation by 40% while improving temperature control.
Emerging Methodologies
Photocatalytic Amination
Recent advances employ [Ir(ppy)₃] photocatalysts for direct C-H amination of spirocyclic precursors:
$$
\text{Spirocycle} + \text{NH}_3 \xrightarrow{h\nu, \text{cat.}} \text{9-Amino derivative}
$$
Preliminary results show 62% yield under mild conditions (25°C, 24h), though scalability remains challenging.
Biocatalytic Approaches
Immobilized transaminases demonstrate promising activity for stereoselective amination:
- Enantiomeric excess: 98% (R)
- Space-time yield: 0.8 g/L/h
- Requires genetic engineering of enzyme substrate specificity
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of spirocyclic structures with biological targets, such as enzymes or receptors. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: . Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may offer advantages in the development of new materials with improved performance.
Mechanism of Action
The mechanism by which tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: Amino groups (e.g., 8-amino vs. 9-hydroxy) influence hydrogen-bonding capacity and reactivity. The 9-hydroxy derivative (CAS 2383771-86-4) is more polar, impacting solubility and synthetic utility . Fluorinated analogs (e.g., C₁₂H₂₀F₂N₂O₂) exhibit enhanced metabolic stability and lipophilicity, making them valuable in drug design .
Heteroatom Effects :
- Oxygen-containing spiro compounds (e.g., 2-oxa derivatives) show reduced basicity compared to nitrogen-rich analogs, altering their interaction with biological targets .
- Diazaspiro systems (e.g., 2,6-diazaspiro) introduce additional hydrogen-bonding sites, enhancing binding affinity in receptor-ligand interactions .
Physicochemical Properties :
- Molecular weights range from 226.32 (2,6-diazaspiro) to 262.30 (difluoro-diazaspiro), with purity typically ≥95% for commercial samples .
- Storage conditions universally recommend 2–8°C for stability, reflecting the sensitivity of the Boc group to hydrolysis .
Stability and Reactivity Trends
- Hydroxy vs. Amino Derivatives: Hydroxy-substituted spiro compounds (e.g., CAS 2383771-86-4) are prone to oxidation, whereas amino derivatives (e.g., CAS 2091625-52-2) exhibit greater thermal stability .
- Impact of Fluorination : Fluorine atoms in C₁₂H₂₀F₂N₂O₂ increase electron-withdrawing effects, stabilizing the carbamate group against enzymatic degradation .
Biological Activity
Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS Number: 95050-20-7) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.35 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.35 g/mol |
| CAS Number | 95050-20-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves several steps, including the formation of the spirocyclic structure through cyclization reactions. The methodologies typically employ intermediate compounds that undergo various transformations to yield the final product, often utilizing reagents like potassium amide and solvents such as tetrahydrofuran (THF) for optimal yields .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in modulating receptor interactions and enzyme inhibition.
- Receptor Modulation : Compounds related to this structure have shown potential in regulating chemokine receptors such as CCR3 and CCR5, which are implicated in immune response and inflammation .
- Enzyme Inhibition : There are indications that this compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thereby enhancing their effects .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to modulate immune responses, it could be developed as a treatment for inflammatory conditions.
- HIV Treatment : As a CCR5 antagonist, it holds promise in the prevention and treatment of HIV/AIDS by blocking viral entry into cells .
Case Studies
- Study on Chemokine Receptor Modulation : A study demonstrated that derivatives of spirocyclic compounds effectively inhibited CCR5, providing a basis for developing new antiretroviral therapies .
- FAAH Inhibition Research : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of similar compounds to inhibit FAAH, leading to increased levels of endocannabinoids which may alleviate pain and inflammation .
Q & A
Basic Research Questions
Q. What safety protocols and personal protective equipment (PPE) are recommended for handling tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate in laboratory settings?
- Methodological Answer:
- Skin Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use. Employ proper glove removal techniques to avoid contamination .
- Respiratory Protection: Ensure adequate ventilation or use fume hoods to prevent inhalation. Avoid exposure to dust or aerosols .
- Body Protection: Wear flame-retardant, antistatic lab coats or full-body suits, especially during large-scale handling .
- Spill Management: Sweep or vacuum spills into sealed containers for disposal. Avoid environmental release .
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) of this compound when data is unavailable?
- Methodological Answer:
- Solubility: Perform shake-flask experiments in solvents of varying polarity (e.g., water, DMSO, ethanol) followed by HPLC quantification .
- Stability: Conduct accelerated stability studies under controlled temperature (e.g., 40°C, 75% RH) and monitor degradation via HPLC or TGA .
- Thermal Decomposition: Use thermogravimetric analysis (TGA) to identify decomposition temperatures and GC-MS to characterize byproducts .
Q. What analytical techniques are suitable for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- Structural Confirmation: Employ - and -NMR to verify spirocyclic and tert-butyl groups. Mass spectrometry (MS) confirms molecular weight .
- Purity Assessment: Use reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against standards. Elemental analysis validates empirical formulas .
Advanced Research Questions
Q. How should researchers evaluate the environmental impact of this compound given limited ecological data?
- Methodological Answer:
- Biodegradation Testing: Follow OECD 301 guidelines (e.g., Closed Bottle Test) to assess aerobic biodegradability in aqueous systems .
- QSAR Modeling: Predict ecotoxicity using quantitative structure-activity relationship (QSAR) tools like EPI Suite™ to estimate fish LC or Daphnia EC .
- Soil Mobility: Conduct column leaching experiments to evaluate adsorption coefficients () and potential groundwater contamination .
Q. What experimental strategies are recommended to resolve contradictions in stability data under varying conditions?
- Methodological Answer:
- Stress Testing: Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions, then analyze degradation products via LC-MS .
- Long-Term Stability: Store samples at 25°C/60% RH and -20°C, periodically testing purity and identifying degradation pathways .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf life from accelerated stability data .
Q. How can the spirocyclic structure of this compound be leveraged in designing bioactive molecules?
- Methodological Answer:
- Scaffold Optimization: Exploit conformational rigidity to enhance binding affinity in target proteins (e.g., kinases, GPCRs). Introduce functional groups (e.g., amino, carboxyl) at strategic positions for SAR studies .
- Biological Screening: Test against diverse targets (e.g., antimicrobial, anticancer assays) to identify lead candidates. Pair with molecular docking to predict binding modes .
Q. What methodological approaches are advised for preliminary toxicological assessment in the absence of comprehensive data?
- Methodological Answer:
- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HepG2) for cytotoxicity. Use Ames tests to assess mutagenicity .
- In Vivo Studies: Perform acute toxicity tests in rodents (OECD 423) to determine LD and observe clinical signs over 14 days .
- Metabolite Profiling: Identify Phase I/II metabolites using hepatocyte incubations and LC-HRMS to predict metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
